molecular formula C18H26N2O3 B1228937 N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide

N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide

Cat. No. B1228937
M. Wt: 318.4 g/mol
InChI Key: CQKUXIHJJBNVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide is an anilide and a member of acetamides.

Scientific Research Applications

  • Synthesis and Production Techniques

    • Guillaume et al. (2003) describe a practical process to synthesize N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, which could be relevant for the synthesis of similar compounds like N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide. This process involves starting from piperazine and N-chloroacetyl-2,6-xylidine, indicating a method for producing related compounds (Guillaume et al., 2003).
  • Antibacterial and Enzymatic Potential

    • A study by Nafeesa et al. (2017) explores the synthesis and pharmacological evaluation of various derivatives, including those similar to the compound . These derivatives showed antibacterial and anti-enzymatic potential, suggesting possible applications in this area (Nafeesa et al., 2017).
  • Biological Screening and Fingerprint Applications

    • Khan et al. (2019) synthesized and characterized derivatives for antibacterial, antifungal, anthelmintic activity, and fingerprint applications. This highlights potential applications in biological screening and forensics (Khan et al., 2019).
  • Radioligand for PET Imaging

    • Mey et al. (2005) discuss the synthesis and evaluation of a compound as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) receptors. This indicates a use in diagnostic imaging, particularly for brain studies (Mey et al., 2005).
  • Antimicrobial Nano-Materials

    • Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These findings suggest the compound's relevance in the development of antimicrobial materials (Mokhtari & Pourabdollah, 2013).
  • Effects on Learning and Memory

    • Sakurai et al. (1989) studied the effects of a similar compound on learning and memory in rats, indicating potential applications in cognitive function research (Sakurai et al., 1989).
  • Enzyme Inhibition Studies

    • Khalid et al. (2014) synthesized a series of derivatives and evaluated them against various enzymes, highlighting a potential application in enzyme inhibition research (Khalid et al., 2014).
  • Pharmacological Profile

    • Déciga-Campos et al. (2016) provided a pharmacological profile of a similar compound, showcasing its potential in pharmacological research, especially related to the nervous system and cardiovascular activity (Déciga-Campos et al., 2016).
  • Dopamine Receptor-Modulating Activity

    • Baures et al. (1994) explored the dopamine receptor-modulating activity of mimics of a hydrogen-bonded conformation in a peptidomimetic compound, suggesting potential applications in neurological research (Baures et al., 1994).
  • Antiestrogenic Activity

    • Almutairi et al. (2020) investigated the antiestrogenic activity of certain N-substituted acetamides, indicating potential applications in cancer research, particularly related to breast cancer (Almutairi et al., 2020).

properties

Product Name

N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-[1-(3,5-dimethylpiperidin-1-yl)-1-oxopropan-2-yl]oxyphenyl]acetamide

InChI

InChI=1S/C18H26N2O3/c1-12-9-13(2)11-20(10-12)18(22)14(3)23-17-8-6-5-7-16(17)19-15(4)21/h5-8,12-14H,9-11H2,1-4H3,(H,19,21)

InChI Key

CQKUXIHJJBNVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C(C)OC2=CC=CC=C2NC(=O)C)C

solubility

47.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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